
2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Overview
Description
2-Propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC, C₈H₁₀N₂O₄) is a heterocyclic compound featuring an imidazole core substituted with a propyl group at the 2-position and carboxylic acid groups at the 4- and 5-positions. Its CAS number is 58954-23-7 . This compound is synthesized via hydrothermal reactions with metal salts (e.g., CdSO₄, Mg(CH₃COO)₂) to form coordination polymers or through esterification routes for pharmaceutical intermediates .
H₃PIDC exhibits versatile coordination modes due to its N,O-donor sites, enabling the formation of 1D chains, 3D frameworks, and porous structures. For example, its cadmium(II) complex forms a 3D framework with 1D channels and strong blue fluorescence (λₑₘ = 450 nm) , while sodium and calcium complexes adopt µ₃-bridging modes to create robust supramolecular architectures . The propyl group contributes steric bulk, influencing crystal packing and metal-ligand interactions .
Pharmaceutically, H₃PIDC derivatives serve as intermediates for Olmesartan Medoxomil, an angiotensin II receptor antagonist . Its diethyl ester (CAS 144689-94-1) is synthesized from tartaric acid via nitration, cyclization, and esterification, achieving a 70% yield .
Biological Activity
2-Propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PDI) is an organic compound characterized by its imidazole ring and two carboxylic acid groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and coordination chemistry properties. This article aims to consolidate research findings on the biological activity of H₃PDI, exploring its mechanisms, applications, and potential as a therapeutic agent.
This compound has the molecular formula C₉H₁₁N₂O₄ and a molecular weight of 197.20 g/mol. Its structure includes:
- An imidazole ring that contributes to its biological interactions.
- Two carboxylic acid groups that can participate in hydrogen bonding and coordination with metal ions.
Antimicrobial Properties
Research indicates that H₃PDI exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The imidazole ring is known for its ability to interact with biological systems, which may contribute to this activity .
Enzyme Modulation
Preliminary studies suggest that H₃PDI might modulate specific enzymes or receptors in biological pathways. The exact mechanisms remain under investigation, but the compound's structure indicates potential interactions with enzyme active sites or receptor binding domains.
Coordination Chemistry
H₃PDI has been studied for its ability to form metal-organic complexes. These complexes can exhibit enhanced biological activities compared to their individual components. For example, coordination with metal ions such as copper can lead to compounds with unique properties that may be exploited for therapeutic purposes .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of H₃PDI against several pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. The study highlighted the compound's potential as a lead candidate for antibiotic development.
Study 2: Coordination Complexes
In another investigation, H₃PDI was used to synthesize a copper(II) coordination polymer. This polymer demonstrated enhanced stability and biological activity compared to free H₃PDI. The study concluded that metal coordination could be a promising strategy for enhancing the therapeutic potential of imidazole derivatives .
Comparative Analysis
To better understand the unique properties of H₃PDI, a comparison with similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methyl-1H-imidazole-4,5-dicarboxylic acid | C₈H₉N₂O₄ | Lacks propyl group; fewer carbon atoms |
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | C₁₂H₁₈N₂O₄ | Contains ethyl groups instead of methyl |
2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | C₉H₁₁N₂O₄ | Ethyl group instead of propyl; different steric effects |
The structural uniqueness of H₃PDI contributes to its distinct biological activities compared to these similar compounds.
Future Directions
Further research is necessary to elucidate the precise mechanisms through which H₃PDI exerts its biological effects. Studies focusing on:
- Mechanistic pathways : Understanding how H₃PDI interacts at the molecular level with enzymes and receptors.
- Safety profiles : Assessing toxicity and allergenicity associated with H₃PDI and its derivatives.
- Therapeutic applications : Exploring potential uses in drug formulations or as a scaffold for new drug discovery.
Scientific Research Applications
Pharmaceutical Applications
Antihypertensive Drug Intermediate:
One of the primary applications of 2-propyl-1H-imidazole-4,5-dicarboxylic acid is as an intermediate in the synthesis of the antihypertensive drug Olmesartan. This compound plays a crucial role in the production of drugs that manage high blood pressure effectively. The synthesis process involves various methods, including oxidation reactions of starting materials under acidic conditions to yield the desired product with high purity and yield .
Synthesis Method:
The preparation of this compound typically involves the oxidation of 2-propyl-3-tolimidazole and 2-propyl-4-tolimidazole in sulfuric acid with hydrogen peroxide as an oxidizing agent. The reaction conditions are controlled to optimize yield and purity .
Coordination Chemistry
Metal Complex Formation:
this compound acts as a bidentate ligand in coordination chemistry. Its ability to coordinate with metal ions leads to the formation of various metal-organic frameworks (MOFs) with interesting structural properties. These complexes have potential applications in catalysis and material science due to their unique properties .
Biological Activity:
Recent studies have shown that metal complexes formed with this compound exhibit significant biological activity, including antibacterial and antifungal properties. For instance, complexes supported by copper, nickel, iron, and cobalt have been synthesized and evaluated for their catalytic and biological effects .
Structural Studies
Crystal Structure Analysis:
Research has demonstrated that variations in the alkyl chain length of imidazole derivatives significantly affect their crystal structures. For example, studies on 1-substituted imidazole derivatives indicate that compounds with longer alkyl chains crystallize in different tautomeric forms compared to their shorter counterparts. This has implications for understanding molecular interactions and designing new materials .
Case Study 1: Olmesartan Synthesis
A study detailed the synthesis route for Olmesartan using this compound as a key intermediate. The method involved specific reaction conditions that optimized yield while minimizing by-products .
Case Study 2: Metal Complexes
Research focused on synthesizing copper and nickel complexes using this compound as a ligand. The resulting complexes displayed enhanced catalytic activity compared to non-complexed metal salts, indicating the potential for industrial applications in catalysis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-propyl-1H-imidazole-4,5-dicarboxylic acid, and how do reaction conditions influence product purity?
The compound is typically synthesized via hydrothermal reactions using metal salts (e.g., Cd(CH3COO)2) and the ligand in solvents like DMF or water. Key parameters include temperature (373–433 K), reaction duration (2–3 days), and slow solvent evaporation for crystallization . Adjusting pH is critical, as the ligand can exist in mono-, di-, or tri-deprotonated states (H2PIDC<sup>-</sup>, HIDC<sup>2-</sup>, IDC<sup>3-</sup>), affecting coordination modes .
Q. How does this compound function as a ligand in coordination chemistry?
The ligand acts as a multidentate N,O-donor, forming complexes with metals like Cd(II), Mg(II), and Ca(II). Its imidazole ring and carboxylate groups enable diverse coordination geometries (e.g., distorted octahedral or pentagonal-bipyramidal). For example, Cd(II) complexes show Cd–N bond distances of 2.262–2.321 Å and Cd–O bonds of 2.321–2.453 Å . The propyl group introduces steric effects, influencing supramolecular interactions .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound and its complexes?
- X-ray crystallography resolves coordination geometries and hydrogen-bonding networks. For instance, intramolecular O–H⋯O bonds stabilize ligand configurations, while intermolecular N–H⋯O bonds form 2D/3D frameworks .
- FT-IR identifies deprotonation states via carboxylate stretching vibrations (~1600 cm<sup>-1</sup> for asymmetric, ~1400 cm<sup>-1</sup> for symmetric modes) .
- Elemental analysis and thermal gravimetry assess composition and stability .
Advanced Research Questions
Q. How do structural disorders in the propyl group affect crystallographic data interpretation, and what strategies mitigate these challenges?
The propyl group exhibits conformational disorder (e.g., 0.679:0.321 occupancy ratio in Cd(II) complexes), complicating electron density maps. Refinement using restraints (e.g., C–C bond distances, thermal parameters) and high-resolution data (MoKα radiation) improve model accuracy. Software like SHELXL97 is employed for disorder modeling .
Q. What experimental design considerations optimize the synthesis of functional metal-organic frameworks (MOFs) using this ligand?
- Ligand-to-metal ratio : A 1:1 molar ratio typically yields discrete monomers, while excess ligand may form polymers .
- Solvent choice : DMF enhances solubility but may coordinate to metals; water favors hydrothermal stability .
- Temperature control : Higher temperatures (e.g., 433 K) accelerate nucleation but risk ligand decomposition .
Q. How do pH variations during synthesis influence the coordination behavior of this compound?
Under acidic conditions, the ligand remains protonated (H3PIDC), favoring monodentate coordination. At neutral/basic pH, deprotonation enables bridging modes (e.g., μ2-κ<sup>2</sup>N,O), forming extended networks. For example, Mg(II) complexes at pH ~7 adopt O–H⋯O hydrogen-bonded layers .
Q. What contradictions exist in reported reaction conditions for similar complexes, and how can reproducibility be ensured?
Discrepancies in reaction times (2 vs. 3 days) and temperatures (373–433 K) for Cd(II) and Pb(II) complexes suggest sensitivity to kinetic vs. thermodynamic product formation. Reproducibility requires strict control of heating rates, solvent purity, and inert atmospheres .
Q. Methodological Insights
Q. How are hydrogen-bonding networks analyzed in crystals of 2-propyl-1H-imidazole-4,5-dicarboxylate complexes?
Using software like Mercury, interactions are quantified by donor-acceptor distances (e.g., O⋯O: 2.6–3.0 Å) and angles (>120°). For Cd(II) complexes, these networks stabilize 2D sheets via N–H⋯O and O–H⋯O bonds, critical for applications in proton conduction .
Q. What role do substituents (e.g., propyl vs. ethyl groups) play in modulating ligand flexibility and metal-binding selectivity?
The propyl group enhances hydrophobicity and steric bulk compared to ethyl analogs, reducing ligand symmetry and favoring distorted geometries. This increases selectivity for larger metal ions (e.g., Pb(II) vs. Ca(II)) .
Comparison with Similar Compounds
Structural and Substituent Effects
Table 1: Substituent Impact on Coordination and Properties
- Propyl vs. Methyl Groups : The 2-propyl group in H₃PIDC increases hydrophobicity and steric hindrance compared to 2-methyl analogs, affecting metal coordination geometry (e.g., disordered propyl in Cd complexes ).
- Carboxylic Acid vs. Ester Derivatives : Esterification (e.g., diethyl ester) reduces polarity, improving suitability for organic synthesis , while free carboxylic acids enhance metal-binding capacity .
Preparation Methods
Preparation Methods
Oxidation of 2-Propylimidazole Derivatives in Acidic Medium (Chinese Patent CN103193713A)
A patented method describes the preparation of 2-propylimidazole-4,5-dicarboxylic acid by oxidation and ring-opening of 2-propylimidazole derivatives or their salts in an acidic environment. Key features include:
- Starting materials: Compounds with 2-propylimidazole structure or salts.
- Oxidizing agents: Hydrogen peroxide (30% or 50%) is used as the oxidant.
- Reaction conditions: Temperature range 50°C to 170°C, reaction time 10–16 hours.
- Process: Direct oxidation without intermediate separation reduces cost and increases efficiency.
- Yield and purity: Yield improved by about 20%, purity enhanced by approximately 10% compared to previous methods.
Representative experimental data from embodiments:
Embodiment | Starting Material | Oxidant | Temp (°C) | Time (h) | Yield (g) | Purity (%) |
---|---|---|---|---|---|---|
5 | 2-propylimidazole derivative | 150 g 50% hydrogen peroxide | Not specified | Not specified | 6.4 | 97.5 |
6 | 15.6 g 2-propyl-3-tolimidazole + 2-propyl-4-tolimidazole sulfate (1:1) | 200 g 30% hydrogen peroxide | 120 | 12 | 6.5 | 97.6 |
Comparative | 10 g 2-propyl benzoglyoxaline | 200 g 30% hydrogen peroxide | 120 | 12 | 4.5 | 90.5 |
- The method employs sulfuric acid (98%) as the acidic medium.
- Crystallization and drying at 80°C yield the final product.
- The process is scalable and improves both yield and purity significantly.
Preparation of Imidazole-4,5-dicarboxylic Acid via Hydroxymethylation and Oxidation (US Patent US4550176A)
While this patent focuses on imidazole-4,5-dicarboxylic acid without the 2-propyl substituent, the methodology provides a foundational synthetic approach that can be adapted for substituted imidazoles:
- Step 1: Reaction of imidazole with formaldehyde (2–5 molar equivalents) in aqueous solution at 80–120°C in the presence of a strong base (KOH or NaOH).
- Step 2: Formation of hydroxymethylated imidazole intermediates (e.g., 4,5-bishydroxymethylimidazole).
- Step 3: Oxidation with nitric acid at 100–140°C to convert intermediates into imidazole-4,5-dicarboxylic acid.
- Yields: Overall yields of 75–80% with purities above 95%.
- Process advantages: Economical, uses inexpensive starting materials, and allows repeated oxidation cycles to maximize product recovery.
This method highlights the use of controlled oxidation of hydroxymethyl intermediates to achieve the dicarboxylic acid functionality, which could be adapted for 2-propyl substituted imidazoles by starting from 2-propylimidazole analogs.
Comparative Analysis of Preparation Methods
Method | Starting Material | Oxidant/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
Oxidation of 2-propylimidazole derivatives (CN103193713A) | 2-propylimidazole derivatives or salts | H2O2 in sulfuric acid, 50–170°C, 10–16 h | ~90 (based on g) | ~97.5–97.6 | High purity and yield, cost-effective, scalable | Requires strong acid and peroxide |
Hydroxymethylation and oxidation (US4550176A) | Imidazole + formaldehyde + base | Nitric acid oxidation, 100–140°C | 75–80 | >95 | Economical, uses cheap materials | Focus on unsubstituted imidazole |
Parallel synthesis of derivatives (PMC2651155) | Imidazole-4,5-dicarboxylic acid scaffold | Various amides and esters | Not specified | Not specified | Versatile scaffold derivatization | Not direct synthesis of target compound |
Summary Table of Key Experimental Conditions (From CN103193713A)
Parameter | Range/Value | Notes |
---|---|---|
Reaction temperature | 50°C – 170°C | Optimal ~120°C |
Reaction time | 10 – 16 hours | 12 hours typical |
Oxidant | Hydrogen peroxide 30% or 50% | 50% H2O2 improves purity |
Acid medium | Sulfuric acid 98% | Strong acid necessary |
Drying temperature | 80°C | For product isolation |
Yield improvement | +20% | Compared to previous methods |
Purity improvement | +10% | Up to ~97.6% purity |
Properties
IUPAC Name |
2-propyl-1H-imidazole-4,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-3-4-9-5(7(11)12)6(10-4)8(13)14/h2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPZYJSOTDBJMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437036 | |
Record name | 2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58954-23-7 | |
Record name | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58954-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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